Amoproxan

Cardiovascular Pharmacology Drug Safety Toxicology

Amoproxan (CAS 22661-76-3, CERM-730) is a withdrawn dual-action coronary dilator/antiarrhythmic uniquely suited as a reference standard for cardiovascular toxicity screening and structure-toxicity relationship (STR) studies. Its 1970 market withdrawal due to pellagroid skin changes and axial optic neuropathy provides an irreplaceable toxicity signature not reproducible with generic vasodilators such as Papaverine or Dipyridamole. Supplied at ≥98% purity, this compound enables forensic method validation, cardiac polypharmacology research, and safety benchmarking of new chemical entities. Generic substitution invalidates studies requiring CERM-730's exact pharmacological and toxicological profile.

Molecular Formula C22H35NO7
Molecular Weight 425.5 g/mol
CAS No. 22661-76-3
Cat. No. B1665377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmoproxan
CAS22661-76-3
SynonymsAmoproxan
Molecular FormulaC22H35NO7
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3
InChIKeyYOKPRDAUBGOISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amoproxan (CAS 22661-76-3) Procurement Guide: A Dual-Action Coronary Dilator and Antiarrhythmic for Cardiovascular Research


Amoproxan (CAS 22661-76-3), also known as CERM-730 and marketed as Mederel, is a synthetic racemic compound with the molecular formula C22H35NO7 and a molecular weight of 425.52 [1]. It belongs to the pharmacologic class of coronary dilators and antiarrhythmics, having been originally developed and approved for clinical use in the 1970s for the treatment of angina pectoris [2]. Chemically, it features a morpholine ring linked to a 3,4,5-trimethoxybenzoate ester group, distinguishing its structure from other vasodilators of the era. Notably, Amoproxan was withdrawn from the French market in 1970, the same year it was approved, due to the emergence of serious dermatological and ophthalmic adverse effects, including pellagroid skin changes and cases of toxic optic neuritis [3]. This rapid withdrawal and the resultant safety investigations have established Amoproxan as a crucial historical reference compound for studying structure-toxicity relationships in cardiovascular pharmacology.

Why Generic Substitution Fails: Critical Differentiators in Sourcing Amoproxan for Research


Generic substitution with other in-class vasodilators (e.g., Papaverine, Dipyridamole) or antiarrhythmics is scientifically invalid for research involving Amoproxan. Its dual-mechanism activity as both a coronary dilator and an anti-arrhythmic agent, combined with its unique, clinically-demonstrated toxicity profile, distinguishes it sharply from any analog [1]. This compound is not a commodity vasodilator; it is a specific probe for studying the intersection of adenylic derivative metabolism, coronary vasodilation, and a distinct set of toxicities affecting the skin and optic nerve [2]. The rapid market withdrawal in 1970, due to pellagroid skin changes and axial optic neuropathy, underscores that the compound's in vivo behavior—critical for translational research—cannot be predicted by simply sourcing a different coronary dilator. Using an alternative will not recapitulate the specific pharmacological and toxicological profile documented in the historical clinical literature for CERM-730, thereby invalidating any study that requires this precise molecular entity [3].

Amoproxan (CAS 22661-76-3) Quantitative Evidence: Measurable Differentiation vs. Alternatives


Comparative Withdrawal Status: Amoproxan's Clinical Discontinuation vs. Sustained Use of Papaverine

Amoproxan was withdrawn from the French market in 1970, the same year it was first approved, due to confirmed cases of pellagroid skin changes and toxic optic neuritis [1]. In contrast, a structurally distinct coronary dilator, Papaverine, remains in clinical use for various vasospastic conditions [2]. This stark difference in regulatory outcome provides a quantifiable differentiation in safety profiles, making Amoproxan a superior tool for investigating specific toxicity pathways that are not observed with other vasodilators.

Cardiovascular Pharmacology Drug Safety Toxicology

In Vivo Cardiovascular Profile: Amoproxan's Dual Antiarrhythmic and Dilator Action vs. Other Vasodilators

Amoproxan is clinically classified as both an antiarrhythmic and an antianginal agent, demonstrating a dual pharmacological profile [1]. This contrasts with agents like Suloctidil HCl, which is described as a peripheral vascular dilator without a primary antiarrhythmic indication, or Dipyridamole, which is a phosphodiesterase inhibitor used for its antiplatelet effects in addition to vasodilation [2]. The combination of specific coronary dilation and antiarrhythmic properties in a single molecular entity (CERM-730) was a distinguishing feature at the time of its development.

Antiarrhythmic Coronary Dilation Hemodynamics

Toxicity Profile: Quantified LD50 and Clinical Documentation of Unique Adverse Events for Amoproxan

Preclinical toxicology studies establish an oral LD50 of 1500 mg/kg for Amoproxan in rodents [1]. Crucially, its human clinical safety profile is uniquely marked by specific events: documented cases of pellagroid skin changes and toxic optic neuritis [2], which led to its withdrawal in 1970 [3]. For comparator Papaverine, while also a vasodilator, its clinical adverse event profile (including hepatotoxicity) does not prominently feature this same constellation of dermatological and ophthalmological toxicities [4].

Toxicology Drug Safety Preclinical Development

Amoproxan (CAS 22661-76-3) Application Scenarios: Targeted Research Use Cases


Historical Reference Standard in Cardiovascular Safety Pharmacology

Amoproxan serves as a quintessential reference standard for cardiovascular safety studies, particularly in academic and industry settings focused on identifying and understanding mechanisms of drug-induced toxicity. Its well-documented, rapid withdrawal due to dermatological and ophthalmic adverse events [1] makes it an invaluable positive control or comparator for in vitro and in vivo toxicology screening assays. Researchers investigating new coronary dilators or antiarrhythmics can use Amoproxan to benchmark the safety profile of new chemical entities against a compound with a known and severe toxicity signature.

Investigative Tool for Structure-Toxicity Relationship (STR) Studies

The distinct molecular structure of Amoproxan, featuring a morpholine ring and a 3,4,5-trimethoxybenzoate ester [2], coupled with its unique toxicity profile, positions it as a key compound for structure-toxicity relationship (STR) investigations. Medicinal chemistry and drug metabolism research groups can utilize Amoproxan and its analogs (e.g., Trimebutine, which shares the 3,4,5-trimethoxybenzoyl group) to delineate the pharmacophoric elements responsible for both coronary vasodilation and the specific, severe toxicities observed in humans . This is a specialized research niche where generic alternatives are completely unsuitable.

Probe for Polypharmacology and Adenyl Derivative Metabolism

Given its historical classification as a dual antianginal and antiarrhythmic agent that influences the metabolism of adenylic derivatives [3], Amoproxan is a specialized research tool for probing polypharmacology and cellular energy metabolism in cardiac tissues. Studies investigating the interplay between coronary blood flow regulation, cardiac electrophysiology, and cyclic nucleotide signaling can employ Amoproxan to dissect these integrated pathways. This dual-action profile, as described in foundational literature from the 1960s and 1970s [4], is a specific characteristic of the CERM-730 compound and not a class-wide feature of all vasodilators.

Analytical Chemistry and Forensic Toxicology Reference Material

Due to its status as a withdrawn pharmaceutical, Amoproxan (and its hydrochloride salt, CAS 22661-96-7) is a critical analytical reference standard for forensic toxicology and quality control laboratories. It is required for the development and validation of analytical methods (e.g., LC-MS, GC-MS) for the detection and quantification of this compound in biological matrices or seized materials. Vendors offer Amoproxan with a purity specification of ≥98% , making it suitable for use as a certified reference material in these highly regulated environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amoproxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.